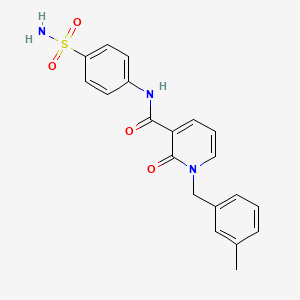

1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Description

1-(3-Methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based compound characterized by a 3-methylbenzyl substituent at the 1-position and a 4-sulfamoylphenyl carboxamide group at the 3-position.

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-14-4-2-5-15(12-14)13-23-11-3-6-18(20(23)25)19(24)22-16-7-9-17(10-8-16)28(21,26)27/h2-12H,13H2,1H3,(H,22,24)(H2,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRWXAVNRBOMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with an amine derivative of the dihydropyridine core.

Attachment of the Methylbenzyl Moiety: The methylbenzyl group can be attached via a Friedel-Crafts alkylation reaction, where the dihydropyridine core is treated with a methylbenzyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or interact with cellular receptors to modulate biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting variations in substituents, molecular properties, and available research

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (NO₂, Cl, CF₃): These groups increase molecular polarity and may enhance binding affinity to hydrophobic pockets in target proteins. Electron-Donating Groups (CH₃): The 3-methyl group in the target compound likely improves metabolic stability compared to nitro or chloro analogs, which are more prone to enzymatic degradation .

Synthetic Efficiency :

- The 4-fluorobenzyl analog achieves a 93% yield under optimized reflux conditions, suggesting that electron-withdrawing substituents may stabilize intermediates during synthesis . In contrast, the 3-chloro derivative is commercially available at 90% purity but commands a higher price ($402.00/mg), reflecting synthetic challenges or demand .

Thermal Stability :

- The 3-chloro analog exhibits a melting point >300°C, indicative of strong crystal lattice interactions due to its polar substituents. This property may correlate with enhanced stability in formulation development .

Biological Activity

1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that has attracted attention in medicinal chemistry. Its potential biological activities include antimicrobial, anticancer, and anti-inflammatory properties. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a dihydropyridine core, a sulfamoylphenyl group, and a methylbenzyl moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Dihydropyridine Core : This is achieved through a Hantzsch reaction involving the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

- Introduction of the Sulfamoylphenyl Group : This is accomplished via nucleophilic substitution reactions using suitable sulfamoyl chlorides.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound against different cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (hormone receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer).

- Results : Compounds with methylbenzyl groups exhibited significant growth inhibitory activity. For example, one derivative showed a GI50 value of 6.57 µM against the MDA-MB-468 cell line, indicating potent anticancer activity .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 1j | MDA-MB-468 | 6.57 |

| 1k | MDA-MB-468 | 8.34 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research indicates that it can inhibit various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.015 mg/mL against Bacillus cereus and Staphylococcus aureus.

- Mechanism : The antimicrobial action is likely due to interference with bacterial cell wall synthesis or function .

Case Studies

A study on related compounds highlighted the structure-activity relationship (SAR) which is crucial for understanding how modifications to the methylbenzyl or sulfamoyl groups affect biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.